

AUY954 effects on endothelial barrier function

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Compound of Interest

Compound Name: AUY954

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An In-Depth Technical Guide on the Effects of **AUY954** (Luminespib) on Endothelial Barrier Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity of the endothelial barrier is paramount for maintaining vascular homeostasis. Its disruption leads to increased vascular permeability, a hallmark of pathological conditions such as Acute Respiratory Distress Syndrome (ARDS), sepsis, and inflammatory diseases. **AUY954** (Luminespib), a potent second-generation, non-geldanamycin, small-molecule inhibitor of Heat Shock Protein 90 (HSP90), has emerged as a significant modulator of endothelial barrier function. This document provides a comprehensive technical overview of the mechanisms through which **AUY954** exerts its protective and restorative effects on the endothelial barrier, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Introduction to AUY954 and Endothelial Barrier Function

The vascular endothelium forms a dynamic, semi-permeable barrier that regulates the passage of fluids, solutes, and cells between the blood and surrounding tissues. This barrier is maintained by complex intercellular structures, primarily adherens junctions (AJs) and tight junctions (TJs), and a well-organized actin cytoskeleton. Disruption of this barrier, or hyperpermeability, is a critical event in the pathogenesis of severe inflammatory conditions.

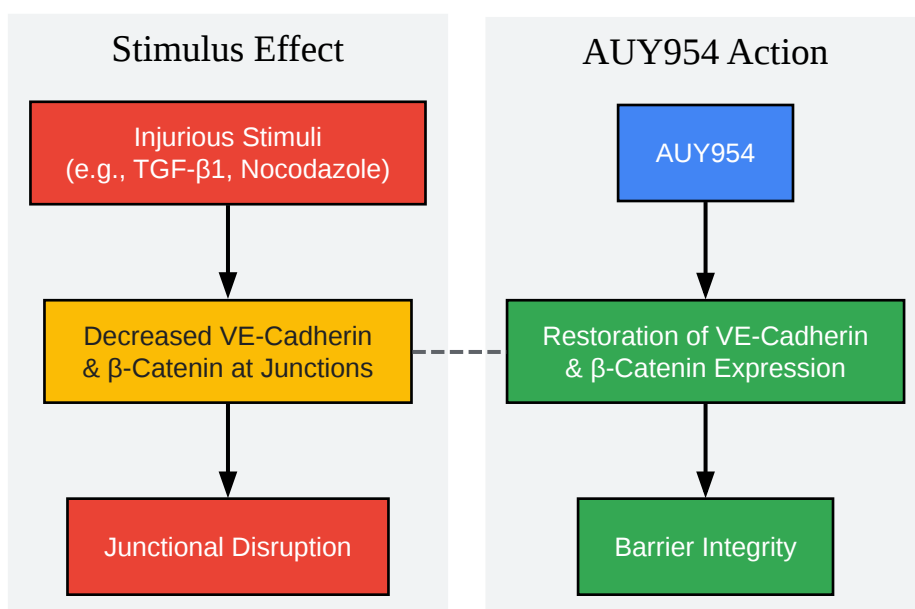
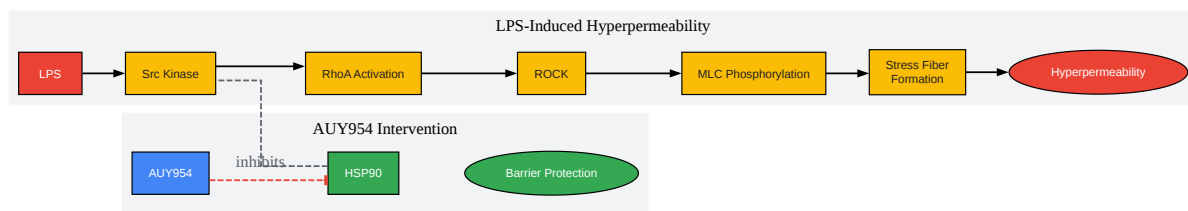
Heat Shock Protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous "client" proteins, many of which are signaling kinases involved in inflammatory processes and cytoskeletal regulation.[1][2] **AUY954** (Luminespib) is an HSP90 inhibitor that has been shown to protect and restore endothelial barrier integrity in various in vitro models of endothelial dysfunction.[3][4] Its mechanism of action involves the suppression of inflammatory signaling cascades, preservation of junctional proteins, and maintenance of cytoskeletal architecture.

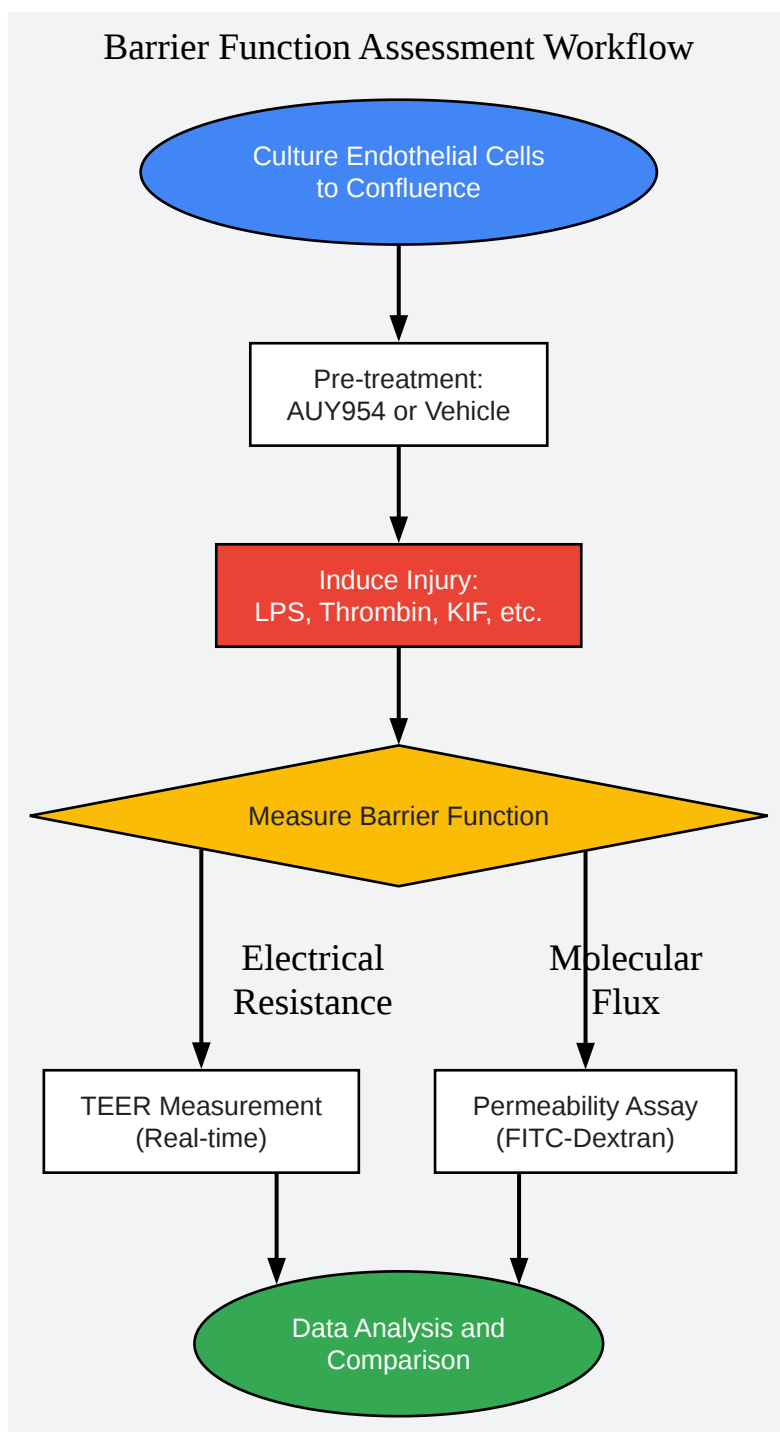
Mechanism of Action: How **AUY954** Modulates Endothelial Function

AUY954's primary effect on the endothelial barrier stems from its inhibition of HSP90, leading to the inactivation and degradation of client proteins that promote hyperpermeability. Key mechanisms include the disruption of RhoA signaling, preservation of VE-cadherin at cell junctions, and modulation of the unfolded protein response (UPR).

Inhibition of the RhoA Signaling Pathway

The small GTPase RhoA is a critical mediator of endothelial hyperpermeability.[3] Inflammatory stimuli, such as Lipopolysaccharide (LPS), activate RhoA, leading to a cascade that results in the formation of F-actin stress fibers and cell contraction, thereby disrupting cell-cell junctions.[3][5][6] **AUY954** has been shown to prevent LPS-induced endothelial barrier dysfunction by suppressing Src-mediated RhoA activity and its downstream signaling.[3] This prevents the phosphorylation of Myosin Light Chain (MLC), a key event in actomyosin contraction and stress fiber formation.[2][3]





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